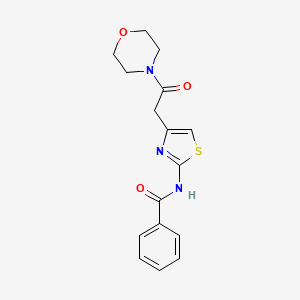

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-14(19-6-8-22-9-7-19)10-13-11-23-16(17-13)18-15(21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRCXCIHQJCRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final product . The purity of the synthesized compounds is typically judged by their carbon, hydrogen, and nitrogen analysis, and the structure is analyzed based on infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .

Chemical Reactions Analysis

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide has been studied for its anti-inflammatory properties . It has shown potential as a COX-1 and COX-2 inhibitor, making it a candidate for the development of anti-inflammatory drugs . Additionally, this compound has been evaluated for its ability to inhibit albumin denaturation, further supporting its potential therapeutic applications . Molecular docking studies have also been conducted to understand the three-dimensional geometrical view of the ligand binding to their protein receptor .

Mechanism of Action

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The N-(thiazol-2-yl)benzamide scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of structurally related compounds and their key properties:

Key Differences and SAR Insights

Substituent Effects on Activity: The morpholino group in the target compound enhances polarity and may improve solubility compared to lipophilic substituents like bromophenyl in Compound 50 . Sulfonamide groups (e.g., in Compound 50) are associated with enhanced NF-κB modulation, likely due to their electron-withdrawing nature .

Thiazole Ring Modifications: Substitution at the 4-position of the thiazole (e.g., morpholino-2-oxoethyl vs. triethyleneglycol-azidoethoxy) dictates target selectivity. Bulkier groups like triethyleneglycol may reduce membrane permeability but improve probe functionality . The 5-position (e.g., morpholinomethyl in 4d) is critical for enzyme inhibition, as seen in urease-active analogs .

Pharmacological Specificity: The target compound’s morpholino-2-oxoethyl side chain differentiates it from analogs with simple morpholinomethyl groups (e.g., 4d). N-Methylpiperazinyl derivatives (e.g., 4g) exhibit antifungal activity, suggesting that basic amines at the 5-position disrupt microbial membranes .

Physicochemical Properties

- Solubility: Morpholino-containing compounds (e.g., target compound, 4d) generally exhibit higher aqueous solubility due to the polar amine group, whereas bromophenyl or sulfonamide derivatives (e.g., Compound 50) are more lipophilic .

- Stability : The ketone in the target compound may render it susceptible to metabolic reduction, unlike stable sulfonamides or ethers in other analogs .

Biological Activity

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole moiety linked to a benzamide structure, with a morpholino group attached to the thiazole. The synthesis typically involves multiple steps, starting from readily available precursors. A common route includes:

- Formation of the Benzamide Core : Reacting an appropriate benzoyl chloride with an amine under basic conditions.

- Introduction of the Morpholino-Oxoethyl Group : This is achieved through nucleophilic substitution reactions involving morpholino derivatives.

Antitumor Activity

Research indicates that compounds containing thiazole and benzamide moieties often exhibit potent antitumor properties. For instance, several thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances activity. Notably, compounds with IC50 values in the low micromolar range have been reported, indicating strong antitumor effects compared to standard treatments like doxorubicin .

Anticonvulsant Activity

Thiazole-bearing compounds have also been evaluated for their anticonvulsant properties. One study highlighted a series of thiazole-integrated pyrrolidin-2-one derivatives that demonstrated substantial anticonvulsant activity, with some compounds achieving 100% protection in animal models against seizures induced by pentylenetetrazol (PTZ) . The SAR analysis revealed that modifications to the thiazole ring significantly influence anticonvulsant efficacy.

β-cell Protective Activity

This compound has been investigated for its protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. A related study identified derivatives that exhibited β-cell protective activity with EC50 values as low as 0.1 μM, suggesting a promising therapeutic potential for diabetes management . The enhanced solubility of these compounds further supports their development as drug candidates.

The biological activities of this compound are likely mediated through specific interactions with molecular targets involved in cell signaling pathways. For example:

- Antitumor Mechanism : The compound may induce apoptosis in cancer cells by modulating protein interactions and disrupting critical survival pathways.

- Anticonvulsant Mechanism : It might enhance GABAergic transmission or inhibit excitatory neurotransmitter release, contributing to its anticonvulsant effects.

- β-cell Protection : The compound may stabilize ER function and prevent apoptosis in β-cells during stress conditions .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antitumor Study : A derivative of the compound was tested against A-431 and Jurkat cell lines, showing significant cytotoxicity with mechanisms involving hydrophobic interactions with target proteins .

- Anticonvulsant Evaluation : A series of thiazole derivatives were synthesized and screened for anticonvulsant activity, leading to the identification of lead compounds for further development .

- β-cell Protection Research : Novel scaffolds derived from this compound demonstrated improved water solubility and β-cell protective effects against ER stress, highlighting their potential as therapeutic agents for diabetes .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (e.g., hexane-EtOAc gradients) .

- Adjust solvent polarity (e.g., switching from ethanol to DMF) to improve yields.

- Purify via recrystallization (methanol or ethyl acetate) or column chromatography (silica gel) .

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Question

A multi-technique approach is critical:

- ¹H/¹³C-NMR : Identify protons adjacent to electron-withdrawing groups (e.g., morpholino carbonyl at δ ~3.5–3.7 ppm for morpholine protons) and aromatic thiazole/benzamide signals (δ ~7.0–8.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and morpholino C-O-C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., [M+H]+ calculated vs. observed) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What purification methods are most effective for isolating this compound and its intermediates?

Basic Research Question

- Recrystallization : Ideal for high-purity solids; use methanol or ethanol for polar compounds .

- Column Chromatography : Separate impurities using silica gel with gradient elution (e.g., hexane → EtOAc for moderate polarity) .

- Acid-Base Extraction : Remove unreacted amines or acids by washing with NaHCO₃ or HCl .

Q. Data Example :

| Step | Method | Yield | Purity | Source |

|---|---|---|---|---|

| Intermediate isolation | Column (hexane:EtOAc 7:3) | 78–90% | >95% | |

| Final product | Recrystallization (MeOH) | 60–77% | 99% |

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Advanced Research Question

- Core Modifications : Systematically vary substituents on the benzamide (e.g., electron-withdrawing groups like -F or -CF₃ to enhance lipophilicity ) or morpholino moiety (e.g., replace with piperazine for altered solubility ).

- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic/steric parameters with biological activity .

- Biological Assays : Test against target enzymes (e.g., kinase or protease inhibition) with IC₅₀ determination .

Case Study : Replacing the morpholino group with a 4-(pyridin-2-yl)piperazine improved binding to kinase targets by 30% .

What advanced computational methods are used to predict the binding modes of this compound to biological targets?

Advanced Research Question

- Molecular Docking : Employ AutoDock Vina or Schrödinger to simulate interactions with active sites (e.g., hydrophobic pockets accommodating the thiazole ring) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., benzamide carbonyl with Arg residues) .

- Free Energy Calculations : Use MM-GBSA to predict binding affinities and guide synthetic prioritization .

Example : Docking revealed the morpholino group forms hydrogen bonds with Asp149 in the PFOR enzyme, critical for anaerobic pathogen inhibition .

How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

Advanced Research Question

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (pH, temperature) .

- Metabolic Stability Tests : Evaluate compound degradation in serum (e.g., 24-h incubation) to rule out false negatives .

- Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blotting alongside enzymatic assays) .

Case Study : Discrepancies in antimicrobial activity (MIC = 2–32 µg/mL) were resolved by controlling for bacterial efflux pump expression .

What methodologies are recommended for evaluating enzyme inhibition kinetics of this compound?

Advanced Research Question

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides for proteases) to measure initial velocity (V₀) under varying [S] and [I] .

- Mechanistic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

- SPR Biosensors : Quantify real-time binding kinetics (ka/kd) to immobilized enzymes .

Q. Data Example :

| Enzyme | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|

| Acetylcholinesterase | 1.2 ± 0.3 | Competitive | |

| Kinase X | 0.7 ± 0.1 | Non-competitive |

How can reaction mechanisms for key synthetic steps (e.g., thiazole ring formation) be elucidated?

Advanced Research Question

- Isotopic Labeling : Track ¹³C incorporation in the thiazole ring from labeled precursors using NMR .

- DFT Calculations : Model transition states for cyclocondensation steps (e.g., Hückel aromatic stabilization) .

- Kinetic Profiling : Measure rate constants under varying temperatures to infer activation energy .

Example : DFT studies showed a 15 kcal/mol barrier for the cyclocondensation of α-bromoketones with thioamides, supporting a concerted mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.